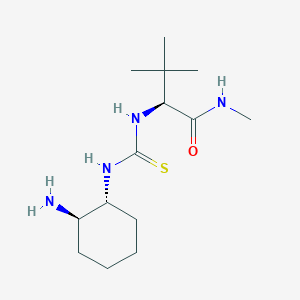

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide

CAS No.:

Cat. No.: VC17378174

Molecular Formula: C14H28N4OS

Molecular Weight: 300.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N4OS |

|---|---|

| Molecular Weight | 300.47 g/mol |

| IUPAC Name | (2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |

| Standard InChI | InChI=1S/C14H28N4OS/c1-14(2,3)11(12(19)16-4)18-13(20)17-10-8-6-5-7-9(10)15/h9-11H,5-8,15H2,1-4H3,(H,16,19)(H2,17,18,20)/t9-,10-,11-/m1/s1 |

| Standard InChI Key | UZZFPTCWBKWFKF-GMTAPVOTSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N |

| Canonical SMILES | CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N |

Introduction

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a chiral organocatalyst, characterized by its unique molecular structure that includes a thiourea group and a chiral amine derived from cyclohexane. This compound is significant in various scientific applications, particularly in organic synthesis and pharmaceutical chemistry, due to its ability to facilitate reactions without the need for metal catalysts.

Mechanism of Action

The mechanism of action for this compound involves non-covalent interactions that stabilize transition states, enhancing its utility in synthetic applications. This ability to control stereochemistry is vital in asymmetric synthesis, where precise control over molecular chirality is required.

Applications in Organic Synthesis

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is primarily used in organic synthesis due to its effectiveness as an organocatalyst. It facilitates reactions such as asymmetric additions and cyclizations, providing high enantioselectivity without the need for metal catalysts.

Examples of Reactions

-

Asymmetric Additions: This compound can catalyze the addition of nucleophiles to electrophiles with high stereocontrol.

-

Cyclizations: It can facilitate intramolecular cyclizations, leading to chiral cyclic compounds.

Availability and Suppliers

The compound is commercially available from several suppliers, including Santa Cruz Biotechnology and ChemScene LLC. It is also cataloged under the CAS number 479423-21-7 for identification in chemical databases.

Related Compounds

A related compound is (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide, which differs by the presence of a benzyl group instead of a hydrogen atom on the nitrogen atom. This modification can affect its reactivity and solubility properties .

Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide | C21H34N4OS | 390.59 g/mol | 479423-21-7 |

| (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide | C21H34N4OS | 390.59 g/mol | 479423-21-7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume